N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is an organic compound that features a complex structure with both amine and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The chlorine atom in the 3-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ether linkages provide flexibility to the molecule. This allows it to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar amine functionalities.
3-chlorophenoxyethanol: Shares the phenoxy group but lacks the diamine structure.
Diethylenetriamine: Contains additional amine groups, providing different reactivity.
Uniqueness
N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of amine and ether functionalities, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-11-2-1-3-12(10-11)17-9-8-16-7-6-15-5-4-14/h1-3,10,15H,4-9,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADXOPNNRYPLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCOCCNCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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